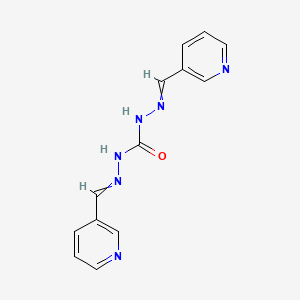

1,3-Bis(pyridin-3-ylmethyleneamino)urea

Description

1,3-Bis(pyridin-3-ylmethyleneamino)urea is a diaryl urea derivative characterized by two pyridin-3-ylmethyleneamino substituents symmetrically attached to a urea core. The pyridine rings introduce nitrogen-containing aromatic systems, which may enhance hydrogen-bonding interactions and solubility in polar solvents compared to purely hydrocarbon-substituted ureas.

Properties

Molecular Formula |

C13H12N6O |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

1,3-bis(pyridin-3-ylmethylideneamino)urea |

InChI |

InChI=1S/C13H12N6O/c20-13(18-16-9-11-3-1-5-14-7-11)19-17-10-12-4-2-6-15-8-12/h1-10H,(H2,18,19,20) |

InChI Key |

AHWCYPOAKSNDCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C=NNC(=O)NN=CC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Biofilm Inhibition Data for BPU ()

| Compound | Biofilm pH Change (16 µg/mL) | EPS Inhibition (CLSM) |

|---|---|---|

| BPU | 5.8 → 6.2 (±0.1 SD) | Significant reduction |

| 1,3-Bis(pyridin-3-ylmethyleneamino)urea | Not reported | Not reported |

Table 2: Structural and Functional Group Comparison

| Compound | Core Structure | Substituents | Key Functional Properties |

|---|---|---|---|

| BPU | Diaryl urea | -CF₃ groups (electron-withdrawing) | High electronegativity, lipophilic |

| 1,3-Bis(pyridin-3-ylmethyleneamino)urea | Diaryl urea | Pyridine rings (H-bond acceptors) | Enhanced solubility, coordination potential |

| Bis(2,5,6-trimethoxypyridin-3-yl)methane | Methane bridge | Methoxy-pyridine groups | Lower polarity, limited H-bonding |

Research Findings and Implications

- Electron-Withdrawing vs. H-Bonding Groups : BPU’s -CF₃ substituents likely enhance membrane permeability and target binding in hydrophobic bacterial environments. Pyridine analogs, while less lipophilic, may interact with polar residues in bacterial enzymes or DNA .

- Urea Core vs. Alternative Bridges: The urea backbone in both BPU and 1,3-Bis(pyridin-3-ylmethyleneamino)urea provides a rigid, planar structure conducive to intermolecular interactions. Methane-bridged pyridines () lack this advantage, highlighting the urea group’s importance in bioactivity.

- Knowledge Gaps: Direct experimental data on 1,3-Bis(pyridin-3-ylmethyleneamino)urea’s antimicrobial efficacy, solubility, and stability are absent in the provided evidence. Future studies should quantify its biofilm inhibition and compare it to BPU’s performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.